alpha-Lactosyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

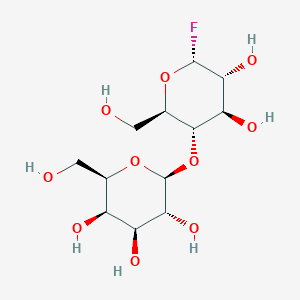

Alpha-Lactosyl fluoride: is a fluorinated carbohydrate derivative with the chemical formula C₁₂H₂₁FO₁₀ . It is a synthetic compound that serves as a valuable intermediate in the synthesis of various glycosides and glycoconjugates. The presence of the fluorine atom in its structure imparts unique chemical properties, making it an important tool in glycoscience research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Lactosyl fluoride can be synthesized through several methods. One common approach involves the reaction of lactose with hydrogen fluoride in the presence of a catalyst . This reaction typically requires controlled conditions, including low temperatures and anhydrous environments, to prevent the decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Lactosyl fluoride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and glycosylation .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom with a nucleophile, such as an alcohol or amine, under mild conditions.

Hydrolysis: this compound can be hydrolyzed to produce lactose and hydrogen fluoride in the presence of water and an acid catalyst.

Major Products Formed:

Lactose: Formed through hydrolysis.

Glycosides: Formed through glycosylation reactions with different acceptors.

Aplicaciones Científicas De Investigación

Alpha-Lactosyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: It serves as a substrate for studying the activity of glycosidases and glycosyltransferases.

Medicine: It is utilized in the development of glycosylated drugs and diagnostic agents.

Industry: this compound is employed in the production of functional foods and nutraceuticals.

Mecanismo De Acción

The mechanism of action of alpha-Lactosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The fluorine atom enhances the compound’s reactivity, allowing it to form glycosidic bonds with various acceptors. This process is facilitated by glycosyltransferases or chemical catalysts, which help in the transfer of the glycosyl group to the acceptor molecule .

Comparación Con Compuestos Similares

Beta-Lactosyl fluoride: Similar in structure but differs in the configuration of the glycosidic bond.

Alpha-Mannosyl fluoride: Another fluorinated carbohydrate derivative used in glycoscience research.

Uniqueness: Alpha-Lactosyl fluoride is unique due to its specific configuration and the presence of the fluorine atom, which imparts distinct reactivity and stability compared to other glycosyl fluorides .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an invaluable tool in glycoscience research, contributing to advancements in various scientific fields.

Actividad Biológica

Alpha-Lactosyl fluoride (α-LacF) is a fluorinated carbohydrate derivative that has garnered attention for its biological activity, particularly in the context of glycosidase enzyme inhibition. This article provides a comprehensive overview of the biological activity of α-LacF, including its mechanism of action, biochemical pathways, pharmacokinetics, and applications in research and industry.

- Chemical Formula : C₁₂H₂₁FO₁₀

- Molecular Weight : 290.29 g/mol

- Structure : α-LacF is derived from lactose and contains a fluorine atom that enhances its reactivity and stability compared to non-fluorinated counterparts.

This compound primarily acts as a kinetic inhibitor of glycosidase enzymes. Glycosidases are crucial for the hydrolysis of glycosidic bonds in complex carbohydrates. By inhibiting these enzymes, α-LacF disrupts normal carbohydrate metabolism, which can have significant downstream effects on various biological processes.

Target Enzymes

- Glycosidases : Enzymes that catalyze the hydrolysis of glycosidic bonds.

- Glycosyltransferases : Enzymes involved in the transfer of sugar moieties to acceptor molecules.

Biochemical Pathways

The inhibition of glycosidases by α-LacF affects several biochemical pathways:

- Disruption of carbohydrate metabolism.

- Altered synthesis of glycolipids, such as lyso-G M3.

This compound has been shown to impact metabolic pathways involving glycolipid synthesis, suggesting it plays a role in cellular signaling and membrane dynamics.

Pharmacokinetics

The pharmacokinetic profile of α-LacF is characterized by:

- High Electronegativity : The presence of fluorine increases its potency and selectivity.

- Metabolic Stability : The fluorinated structure enhances resistance to enzymatic degradation.

Research Applications

This compound has a broad range of applications in scientific research:

| Application Area | Description |

|---|---|

| Chemistry | Serves as a building block for synthesizing complex carbohydrates and glycoconjugates. |

| Biology | Used as a substrate for studying glycosidase and glycosyltransferase activity. |

| Medicine | Aids in developing glycosylated drugs and diagnostic agents. |

| Industry | Employed in producing functional foods and nutraceuticals. |

Case Studies and Research Findings

- Glycosylation Studies :

- Synthesis Techniques :

- Comparative Bioavailability Studies :

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJMJSVSVMGORJ-XLOQQCSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.